molecular formula C9H11NO2 B1665311 Atrolactamide CAS No. 2019-68-3

Atrolactamide

Cat. No. B1665311
CAS RN: 2019-68-3
M. Wt: 165.19 g/mol
InChI Key: FWTXWYXPXGKVJG-UHFFFAOYSA-N
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Description

Atrolactamide, also known as Themisone, is a compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 . It is known to have synonyms such as 2-Hydroxy-2-phenylpropionamide, 2-Hydroxy-2-phenylpropylamide, and 2-Phenyl-2-hydroxypropionamide .


Molecular Structure Analysis

The molecular structure of Atrolactamide consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The specific arrangement of these atoms forms the unique structure of Atrolactamide. Unfortunately, a detailed structural analysis is not available in the retrieved resources.


Physical And Chemical Properties Analysis

Atrolactamide has a molecular weight of 165.19 and a molecular formula of C9H11NO2 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.

Scientific Research Applications

Anticonvulsant Research

Atrolactamide, known as Themisone, has been identified as a potent anticonvulsant since the 1950s. Research focusing on its analogues, such as 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide, demonstrates significant anticonvulsant activity, with promising results in blocking T-type calcium channels. This finding is crucial for developing new orally available anticonvulsants (Schenck et al., 2004).

Biochemical Research

Studies have explored Atrolactamide's biochemical properties, such as its absorption, distribution, and excretion in both animals and humans. It has been observed to effectively cross the blood-brain barrier and distribute to body tissues proportionally to their water content. This research suggests its potential use in measuring total body water (Abdulian & Sherrod, 1955).

DNA Interaction Studies

The interaction of pyrrole-imidazole polyamides (containing Atrolactamide) with DNA has been extensively studied. These compounds have been shown to induce replication stress, evidenced by the activation of ATR, an S-phase checkpoint kinase, and the recruitment of ATR activators to chromatin. This research provides insights into the cellular response to polyamides and their potential therapeutic applications (Martinez et al., 2014).

Chromatin Structure and Gene Expression

Atrolactamide-containing polyamides have been used to study chromatin opening and gene expression modulation in specific DNA satellites. These compounds have demonstrated the ability to cause chromatin-specific opening, leading to gain or loss-of-function phenotypes in certain biological models, such as Drosophila melanogaster (Janssen, Durussel & Laemmli, 2000).

properties

IUPAC Name

2-hydroxy-2-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTXWYXPXGKVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043208
Record name Atrolactamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atrolactamide

CAS RN

2019-68-3
Record name Atrolactamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2019-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atrolactamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atrolactamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51066
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Atrolactamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATROLACTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ9132S4AW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
DH ABDULIAN, TR SHERROD - Journal of Pharmacology and …, 1955 - Citeseer
… Renal clearance studies of atrolactamide were conducted on four trained, unanesthetized female dogs. Glomerular filtration rate (GFR) was measured as the …
Number of citations: 4 citeseerx.ist.psu.edu
CC Pfeiffer - Science, 1956 - science.org
… , 1.39+.04 g/kg; and l-atrolactamide, 2.33 ± .06 g/kg (3). However, atrolactamide as an anticonvulsant is … Therefore, with a nonpotent drug, such as atrolactamide, the degree of geometric …
Number of citations: 275 www.science.org
Z HI - The Journal of Pharmacology and Experimental …, 1953 - europepmc.org
Atrolactamide (themisone, M-144); its determination, absorption and excretion. - Abstract - Europe PMC … Atrolactamide (themisone, M-144); its determination, absorption and …
Number of citations: 3 europepmc.org
T Fujisawa, Y Ukaji, M Funabora… - Bulletin of the Chemical …, 1990 - journal.csj.jp
… atrolactamide 2 and (R)-atrolactamide 3. Separation of two … bromide, (S)atrolactamide 2 was mainly obtained in 55% yield … On the other hand, (R)-atrolactamide 3 was mainly obtained …
Number of citations: 36 www.journal.csj.jp
S Baum, DS Williamson, T Sewell… - Applied and …, 2012 - Am Soc Microbiol
… , Germany), and a racemic standard of atrolactamide was synthesized (see below). The analysis of the chemically synthesized atrolactamide by chiral HPLC (conditions described above…
Number of citations: 25 journals.asm.org
SJ Yu, C Zhu, Q Bian, C Cui, XJ Du, ZM Li… - ACS Combinatorial …, 2014 - ACS Publications
… Atrolactamide may be regarded either as a methylated mandipropamid or as an acyclic famoxadone, (7) which is a highly active, broad-spectrum fungicide from a new class of …
Number of citations: 28 pubs.acs.org
FW Stamps, WH Marshall… - JOURNAL OF …, 1952 - AMER SOC PHARMACOLOGY …
Number of citations: 13
EE King - Federation Proc, 1953
Number of citations: 7
EH Jenney, LD Lee… - JOURNAL OF …, 1952 - AMER SOC PHARMACOLOGY …
Number of citations: 7
CC Pfeifer, RW Stoughton, EH Jenney - Federation Proceedings, 1954
Number of citations: 3

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